5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid
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Description
5-Ethoxy-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C7H10N2O3 . It has a molecular weight of 170.17 . The compound appears as a light-yellow to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N2O3/c1-3-12-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry, sealed environment at room temperature .Mechanism of Action
Target of Action
Pyrazole compounds are known to interact with a variety of biological targets. For instance, some pyrazole derivatives have been found to bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of pyrazole compounds can vary greatly depending on their specific chemical structure and the biological target they interact with. Some pyrazole derivatives are known to inhibit certain enzymes, while others might act as agonists or antagonists at various receptor sites
Biochemical Pathways
Pyrazole compounds can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit the succinate dehydrogenase (SDH) enzyme, thereby affecting the mitochondrial electron transfer process
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some pyrazole derivatives are known to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For example, the stability of some pyrazole compounds can be affected by temperature
Safety and Hazards
properties
IUPAC Name |
5-ethoxy-1-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTLSYLJSFTANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=NN1C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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